molecular formula C11H13FO3 B6290889 Ethyl 6-fluoro-2-methoxy-3-methylbenzoate CAS No. 2112934-17-3

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate

Cat. No.: B6290889
CAS No.: 2112934-17-3
M. Wt: 212.22 g/mol
InChI Key: PWPMIYWPLHHTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 6-fluoro-2-methoxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 6-fluoro-2-methoxy-3-methylbenzoic acid or 6-fluoro-2-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of 6-fluoro-2-methoxy-3-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2-methoxy-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-fluoro-3-methoxy-2-methylbenzoate
  • Ethyl 2-fluoro-6-methoxy-3-methylbenzoate

Uniqueness

Ethyl 6-fluoro-2-methoxy-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a methoxy group can significantly influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

ethyl 6-fluoro-2-methoxy-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-4-15-11(13)9-8(12)6-5-7(2)10(9)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPMIYWPLHHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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